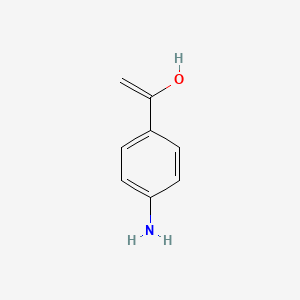

1-(4-Aminophenyl)ethen-1-ol

Description

Fundamentals of Enol Structure and Reactivity

Enols are constitutional isomers of carbonyl compounds, characterized by a hydroxyl group (-OH) directly bonded to a carbon-carbon double bond (C=C). fiveable.mechemistnotes.com This arrangement gives rise to a dynamic equilibrium known as keto-enol tautomerism, where the keto form (containing a C=O bond) and the enol form interconvert. fiveable.mechemistnotes.commasterorganicchemistry.comleah4sci.com Generally, the keto form is thermodynamically more stable and thus predominates at equilibrium. fiveable.mechemistnotes.com This stability is attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. fiveable.me

The interconversion between keto and enol forms can be catalyzed by either acid or base. fiveable.mechemistnotes.commasterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation of the α-carbon to yield the enol. masterorganicchemistry.com Under basic conditions, an α-proton is removed to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to give the enol. fiveable.mechemistry.coach

Enols and their corresponding enolate anions are key nucleophilic intermediates in a wide array of organic reactions. fiveable.mechemistry.coachmasterorganicchemistry.com While the enolate ion has negative charge density on both the α-carbon and the oxygen atom, it typically reacts as a carbon nucleophile, participating in crucial carbon-carbon bond-forming reactions such as aldol (B89426) condensations and alkylations. chemistry.coachmasterorganicchemistry.com

Significance of Substituted Ethenols in Modern Organic Chemistry

Substituted ethenols, which are enols with various functional groups attached to the ethenol backbone, are of considerable interest in contemporary organic chemistry. The nature and position of these substituents can profoundly influence the stability, reactivity, and spectroscopic properties of the enol. walisongo.ac.id For instance, electron-withdrawing groups can affect the keto-enol equilibrium, while other substituents can be leveraged for the synthesis of complex molecules and novel materials. walisongo.ac.id The study of substituted ethanols and their reactions, such as oxidation, provides insights into reaction kinetics and mechanisms that are broadly applicable in synthetic chemistry. tandfonline.comscirp.org

The strategic placement of substituents on the ethenol structure allows for the fine-tuning of electronic and steric properties, enabling their use as versatile building blocks in the synthesis of pharmaceuticals and other functional organic materials. Research into the solvolysis rates of substituted 1-(2-benzofuryl)ethanol derivatives, for example, helps in understanding the transmission of substituent effects through heterocyclic systems. acs.org

Specific Research Challenges Associated with 1-(4-Aminophenyl)ethen-1-ol Stability and Isolation

The compound this compound is the enol tautomer of 4'-aminoacetophenone. nih.govsigmaaldrich.com A primary challenge in studying this specific enol is its inherent instability and the strong equilibrium preference for its keto form, 4'-aminoacetophenone. chemistnotes.commasterorganicchemistry.com The direct isolation and characterization of simple enols like this compound is often difficult due to their rapid tautomerization back to the more stable keto form.

The presence of the aminophenyl group introduces additional complexity. The amino group is an electron-donating group, which can influence the electronic properties of the molecule and its reactivity. For instance, the basicity of the amino group in 1-(4-aminophenyl)ethanone is weaker than that of aniline (B41778) due to the electron-withdrawing nature of the acetyl group. pearson.com This interplay of functional groups affects the stability of the enol form. Furthermore, the potential for intermolecular interactions, such as hydrogen bonding involving both the enolic hydroxyl group and the amino group, can impact the compound's stability and aggregation state, making its isolation and characterization a non-trivial task. deepdyve.com

Overview of Current Research Trends in Enol Chemistry and Related Aminophenyl Compounds

Current research in enol chemistry is multifaceted, with significant efforts directed towards understanding and controlling keto-enol tautomerism. frontiersin.orgacs.org Researchers are exploring various factors that can stabilize the enol form, such as intramolecular hydrogen bonding, conjugation with other π-systems, and the incorporation of the enol into an aromatic ring. masterorganicchemistry.com Advanced spectroscopic techniques and computational methods are being employed to study the thermodynamics and kinetics of tautomerization in different solvent environments. walisongo.ac.idfrontiersin.org

In the context of aminophenyl compounds, research is active in their synthesis and application. For example, 2-(4-aminophenyl)ethanol (B86761) is utilized as a monomer in the synthesis of polymers and for the functionalization of nanomaterials. chemsrc.comthermofisher.com Derivatives of 4-aminoacetophenone are being investigated for their potential biological activities, including their use as tyrosinase inhibitors. chemicalbook.com The synthesis of various heterocyclic compounds often starts from aminophenyl ketones, highlighting their importance as versatile precursors in medicinal chemistry. researchgate.net The study of substituted ethanols, including those with aminophenyl groups, continues to be an active area, with research focusing on their synthesis, characterization, and reaction kinetics. researchgate.netuminho.pt

Structure

3D Structure

Properties

CAS No. |

744978-39-0 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

1-(4-aminophenyl)ethenol |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |

InChI Key |

XWDWIXXXXVHYPY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 4 Aminophenyl Ethen 1 Ol

Quantum Chemical Characterization of Enol and Keto Tautomers

Computational quantum chemistry provides powerful tools to investigate the intrinsic properties of molecules. For the tautomeric pair of 1-(4-aminophenyl)ethen-1-ol and 4-aminoacetophenone, these methods can elucidate their electronic structures and conformational preferences.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic nature of the enol and keto tautomers is governed by the arrangement of their molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are key determinants of chemical reactivity and spectroscopic properties.

The amino group (-NH2), being a strong electron-donating group, is expected to significantly influence the electronic distribution in both tautomers. This effect is primarily exerted through resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the π-system of the benzene (B151609) ring.

In the keto tautomer (4-aminoacetophenone) , this electron donation increases the electron density on the aromatic ring and the carbonyl group. This, in turn, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be localized on the acetyl group, particularly the C=O bond, making it the primary site for nucleophilic attack.

For the enol tautomer (this compound) , the electron-donating effect of the amino group is transmitted through the phenyl ring to the enol moiety (C=C-OH). This is anticipated to raise the HOMO energy even further compared to the keto form, suggesting enhanced nucleophilicity of the enol's double bond. The LUMO of the enol is expected to be at a higher energy level than that of the keto tautomer, reflecting the generally lower electrophilicity of enols compared to ketones.

A hypothetical comparison of the frontier molecular orbital energies, based on studies of similar aromatic ketones and enols, is presented in Table 1.

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-Aminoacetophenone (Keto) | -5.8 | -1.5 | 4.3 |

| This compound (Enol) | -5.4 | -1.1 | 4.3 |

Note: These values are illustrative and based on general trends observed for similar compounds. Actual values would require specific DFT or ab initio calculations.

Conformational Analysis and Energetic Landscapes

The flexibility of the amino and hydroxyl/acetyl groups allows for the existence of multiple conformers for both tautomers. The relative energies of these conformers determine their population at equilibrium. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry, and locating the minima on this surface corresponds to identifying stable conformers.

For 4-aminoacetophenone , the primary conformational flexibility arises from the rotation around the C(aryl)-C(acetyl) bond and the orientation of the amino group. The planarity of the acetyl group with respect to the phenyl ring is favored due to conjugation.

| Tautomer | Conformer Description | Relative Energy (kcal/mol) |

|---|---|---|

| 4-Aminoacetophenone (Keto) | Planar acetyl group | 0.0 (most stable) |

| Non-planar acetyl group | > 2.0 | |

| This compound (Enol) | Anti-periplanar OH | 0.0 (most stable) |

| Syn-periplanar OH | ~1.5 |

Note: These values are estimations based on typical rotational barriers and conformational preferences in similar molecular systems.

Computational Studies of Keto-Enol Tautomerism Dynamics

The transformation between the keto and enol forms is a dynamic process that can be modeled computationally to understand its mechanism, kinetics, and the factors that influence the position of the equilibrium.

Transition State Analysis and Reaction Coordinate Determination

The conversion of the keto form to the enol form, and vice versa, proceeds through a high-energy transition state (TS). Computational methods can be used to locate the geometry of this TS and calculate its energy, which corresponds to the activation energy of the tautomerization reaction. The reaction coordinate represents the lowest energy path connecting the reactant, transition state, and product on the potential energy surface.

For the uncatalyzed tautomerization, the process involves an intramolecular proton transfer from the methyl group to the carbonyl oxygen. This typically proceeds through a highly strained four-membered ring-like transition state, resulting in a high activation barrier. The calculated activation energy for the uncatalyzed tautomerization of simple ketones is generally high, suggesting a slow process in the absence of a catalyst.

Influence of Solvent Environments on Tautomeric Equilibria and Kinetics

The solvent plays a crucial role in the keto-enol tautomerism by differentially solvating the keto and enol forms and the transition state. Polar solvents, particularly those capable of hydrogen bonding, can significantly alter the relative stabilities of the tautomers and the activation energy for their interconversion.

The keto form (4-aminoacetophenone) is generally more polar than the enol form. Therefore, polar solvents are expected to stabilize the keto tautomer to a greater extent, shifting the equilibrium in its favor. Conversely, nonpolar solvents may favor the enol form, especially if intramolecular hydrogen bonding can occur.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the tautomeric equilibrium and kinetics. Table 3 illustrates the hypothetical influence of different solvents on the relative energy of the enol tautomer with respect to the keto form.

| Solvent | Dielectric Constant (ε) | Predicted ΔG (Enol - Keto) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | +8.0 |

| Hexane | 1.9 | +7.5 |

| Ethanol (B145695) | 24.6 | +9.5 |

| Water | 78.4 | +10.0 |

Note: These values are illustrative, showing the general trend of keto form stabilization in more polar solvents.

Catalytic Mechanisms for Tautomerization (Acid- and Base-Catalyzed Pathways)

The tautomerization of ketones and enols is readily catalyzed by both acids and bases. These catalysts provide alternative reaction pathways with significantly lower activation energies compared to the uncatalyzed intramolecular proton transfer.

Acid-Catalyzed Tautomerization: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, forming a resonance-stabilized cation. A weak base (like water or the conjugate base of the acid) can then deprotonate the α-carbon, leading to the formation of the enol. This pathway avoids the high-energy four-membered transition state of the uncatalyzed reaction.

Base-Catalyzed Tautomerization: A base can deprotonate the α-carbon of the keto form to generate a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate by a proton source (like water or the conjugate acid of the base) yields the enol. This mechanism is also significantly more favorable than the uncatalyzed route.

Computational studies on analogous systems have shown that both acid and base catalysis dramatically lower the activation barrier for tautomerization. Table 4 provides a hypothetical comparison of the activation energies for the different tautomerization pathways.

| Pathway | Predicted Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed | 40 - 50 |

| Acid-Catalyzed | 15 - 25 |

| Base-Catalyzed | 15 - 25 |

Note: These are estimated values based on computational studies of similar keto-enol tautomerizations.

Prediction of Spectroscopic Signatures for Tautomeric Forms

The characterization of tautomeric forms, such as the enol-keto equilibrium between this compound and its corresponding ketone, 4-aminoacetophenone, heavily relies on spectroscopic techniques. Computational chemistry provides powerful tools to predict the spectroscopic signatures of these tautomers, offering insights that can aid in their experimental identification and characterization. orientjchem.orgnih.gov Methods like Density Functional Theory (DFT) are frequently employed to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.orguncw.edu

Predicted Vibrational (IR) Signatures

Theoretical calculations of infrared (IR) spectra can highlight key vibrational modes that differentiate the enol and keto forms. For this compound, the enol form is expected to exhibit a characteristic O-H stretching frequency, typically in the range of 3500-3700 cm⁻¹, and a C=C stretching frequency around 1650 cm⁻¹. In contrast, its keto tautomer, 4-aminoacetophenone, would be characterized by a strong C=O stretching absorption, generally found between 1680 and 1700 cm⁻¹, and the absence of the broad O-H stretch. researchgate.net The N-H stretching frequencies of the amino group are expected in both tautomers, typically in the 3300-3500 cm⁻¹ region. mdpi.com Anharmonic frequency calculations can provide more accurate predictions for these modes. mdpi.com

Table 1: Predicted Key Vibrational Frequencies (cm⁻¹) for Tautomers

| Functional Group | Vibrational Mode | This compound (Enol) | 4-Aminoacetophenone (Keto) |

| O-H | Stretch | ~3600 | Absent |

| C=O | Stretch | Absent | ~1685 |

| C=C | Stretch | ~1650 | Aromatic C=C |

| N-H | Symmetric/Asymmetric Stretch | ~3300-3500 | ~3300-3500 |

Note: These are generalized predictions based on computational studies of similar functional groups.

Predicted Nuclear Magnetic Resonance (NMR) Signatures

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict ¹H and ¹³C NMR chemical shifts. uncw.edu For this compound, the vinyl protons (=CH₂) are expected to show characteristic shifts in the ¹H NMR spectrum, which would be absent in the keto form. The hydroxyl proton of the enol would likely appear as a broad singlet, its position being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the enol form would display signals for the vinylic carbons (C=C), one of which is bonded to the hydroxyl group (C-OH). The keto form, 4-aminoacetophenone, would instead show a characteristic downfield signal for the carbonyl carbon (C=O), typically in the range of 190-200 ppm, and a signal for the methyl carbon. frontiersin.org The chemical shifts of the aromatic carbons would also differ slightly between the two tautomers due to changes in electron distribution.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons

| Carbon Atom | This compound (Enol) | 4-Aminoacetophenone (Keto) |

| Carbonyl (C=O) | Absent | ~197 |

| Vinylic (C-OH) | ~145 | Absent |

| Vinylic (=CH₂) | ~95 | Absent |

| Methyl (-CH₃) | Absent | ~26 |

| Aromatic (C-NH₂) | ~150 | ~152 |

Note: These are estimated values based on computational predictions for analogous structures.

Advanced Computational Methodologies and Force Field Development for Enolic Systems

The accurate computational modeling of enolic systems, including this compound, presents unique challenges that necessitate the use of advanced methodologies and the development of specialized force fields.

Advanced Computational Methodologies

Standard computational methods, while useful, may not fully capture the nuanced electronic and structural properties of enols. The delocalized π-systems and the potential for intramolecular hydrogen bonding require high-level quantum mechanical calculations for accurate descriptions. researchgate.net Methods that go beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, can provide more accurate energy predictions and geometric optimizations, although at a higher computational cost. nih.gov

For studying tautomeric equilibria, it is crucial to accurately compute the relative free energies of the tautomers in different environments (gas phase and solution). nih.gov This requires robust solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, to be used in conjunction with quantum chemical calculations. comporgchem.com Furthermore, exploring the potential energy surface for tautomerization can identify transition states and reaction pathways, providing insights into the kinetics of the interconversion. orientjchem.org

Force Field Development

Classical molecular dynamics (MD) simulations, which are essential for studying the dynamic behavior of molecules, rely on empirical force fields. ethz.ch Standard force fields, like GAFF or OPLS, may not be adequately parameterized for enol-containing molecules. j-octa.comchemrxiv.org The unique electronic nature of the enol functional group, which is different from both alcohols and alkenes, requires specific parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges to accurately model its behavior. nih.gov

The development of force fields for enolic systems involves several steps:

Parameterization of Bonded Terms: High-level quantum mechanical calculations are used to determine equilibrium bond lengths and angles. Potential energy scans are performed to derive parameters for dihedral angles, capturing the rotational barriers around key bonds. researchgate.net

Derivation of Partial Atomic Charges: The partial atomic charges on the atoms of the enol group are critical for accurately modeling electrostatic interactions, including hydrogen bonding. These are typically derived by fitting to the quantum mechanically calculated electrostatic potential. ethz.ch

Validation: The newly developed force field parameters are then validated by comparing the results of MD simulations against experimental data or high-level quantum mechanical calculations for properties like density, enthalpy of vaporization, and conformational preferences. chemrxiv.org

Recent advancements include the use of machine learning and artificial intelligence to develop more accurate and transferable force fields, which can learn from large datasets of quantum mechanical calculations. frontiersin.orgethz.ch These next-generation force fields hold promise for improving the accuracy of simulations involving less common functional groups like enols.

Spectroscopic Characterization Methodologies for Enol Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for investigating keto-enol tautomerism. nih.govencyclopedia.pub Because the rate of interconversion between tautomers is often slow on the NMR timescale, it is possible to observe distinct signals for both the keto and enol species in the same spectrum, allowing for their direct characterization and quantification. asu.eduthermofisher.com

Proton (¹H) NMR spectroscopy provides definitive evidence for the presence of an enol. For 1-(4-Aminophenyl)ethen-1-ol, the spectrum would exhibit characteristic signals that are absent in its keto form. The most telling resonance is that of the enolic hydroxyl proton (-OH), which is typically shifted significantly downfield due to deshielding and potential intramolecular hydrogen bonding. thermofisher.com This signal is often broad due to chemical exchange phenomena. nih.gov

Another key feature would be the appearance of signals in the vinylic region (typically 5-6 ppm) corresponding to the protons on the C=C double bond. The protons of the 4-aminophenyl group would also be present in the aromatic region of the spectrum. The ratio of the enol to the keto form can be determined by integrating the unique signals of each tautomer. nanalysis.com The identity of the enolic -OH proton can be confirmed by a deuterium exchange experiment; upon adding a drop of D₂O to the NMR sample, the -OH signal would disappear as the proton is replaced by a deuterium atom. nanalysis.com

Carbon-13 (¹³C) NMR spectroscopy is indispensable for elucidating the carbon framework and confirming the presence of the enol tautomer. The ¹³C spectrum of this compound would be characterized by the presence of two signals for the sp²-hybridized carbons of the vinyl group (C=C-OH). The carbon atom bonded to the hydroxyl group (C-OH) would be particularly deshielded, appearing significantly downfield.

In contrast, the keto tautomer, 1-(4-aminophenyl)ethan-1-one, would display a characteristic signal for a carbonyl carbon (C=O) at a much lower field (typically >190 ppm) and a signal for an sp³-hybridized methyl carbon. mdpi.com The distinct chemical shifts for the carbons involved in the tautomerism provide unambiguous evidence for the existence of both forms in equilibrium. optica.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers

| Atom | This compound (Enol Form) | 1-(4-Aminophenyl)ethan-1-one (Keto Form) |

|---|---|---|

| ¹H NMR | ||

| Enolic/Vinylic Protons | ~5-6 ppm (vinylic), >10 ppm (enolic OH) | N/A |

| Methyl Protons | N/A | ~2.2 ppm |

| Aromatic Protons | ~6.5-7.5 ppm | ~6.6-7.8 ppm |

| Amine Protons | Broad signal | Broad signal |

| ¹³C NMR | ||

| Vinylic Carbons | ~100 ppm (=CH₂), ~155 ppm (=C-OH) | N/A |

| Carbonyl Carbon | N/A | >190 ppm |

| Methyl Carbon | N/A | ~26 ppm |

Note: Values are approximate and can be influenced by solvent and temperature.

While one-dimensional NMR provides key information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural assignment of tautomers, especially in complex mixtures. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the vinylic protons and potentially with nearby aromatic protons in the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the vinylic proton signals to the vinylic carbon signals in the enol tautomer.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular framework, for example, by showing correlations from the vinylic protons to the carbons of the aromatic ring, confirming the connectivity of the enol structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about which protons are close to each other in space, helping to determine the stereochemistry and conformation of the enol.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study the kinetics of processes that occur on the NMR timescale, such as tautomerization. optica.org For the equilibrium between this compound and its keto form, as the temperature is increased, the rate of interconversion also increases. This leads to a phenomenon known as line broadening, where the separate, sharp signals of the keto and enol forms broaden. researchgate.net

At a specific temperature, known as the coalescence temperature, the signals for the corresponding nuclei in the two tautomers merge into a single, broad peak. optica.org By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation energy (Ea) and other kinetic parameters for the keto-enol interconversion process. researchgate.net

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the analysis of fluorine-containing compounds. nih.govwikipedia.org If a fluorinated analog, such as 1-(4-Amino-3-fluorophenyl)ethen-1-ol, were synthesized, ¹⁹F NMR would be an excellent tool to study its tautomeric equilibrium. The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it easy to detect. biophysics.org

The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment. nih.gov Therefore, the fluorine nucleus in the fluorinated enol tautomer would have a different chemical shift compared to the fluorine in the corresponding keto tautomer. This difference would allow for precise monitoring of the tautomeric ratio and the study of how factors like solvent or temperature influence the equilibrium. nih.gov The large chemical shift dispersion in ¹⁹F NMR often provides better signal separation than in ¹H NMR. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a rapid and non-destructive method to identify the key functional groups present in tautomeric forms, providing a molecular "fingerprint". nih.govmdpi.com

For the this compound system, IR spectroscopy would clearly distinguish between the enol and keto forms. The enol tautomer is characterized by:

A broad O-H stretching vibration, typically in the 3200-3600 cm⁻¹ region.

A C=C stretching vibration, expected around 1600-1650 cm⁻¹.

N-H stretching vibrations from the primary amine group, usually appearing as two bands in the 3300-3500 cm⁻¹ range.

Conversely, the keto tautomer (1-(4-aminophenyl)ethan-1-one) would be dominated by a strong, sharp C=O stretching absorption in the 1650-1700 cm⁻¹ region, a frequency that is absent in the enol form. researchgate.net The N-H stretches would still be present. Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric C=C bonds, which may be weak in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers

| Functional Group | Vibration Type | This compound (Enol Form) | 1-(4-Aminophenyl)ethan-1-one (Keto Form) |

|---|---|---|---|

| O-H (hydroxyl) | Stretch, broad | ~3200-3600 | N/A |

| N-H (amine) | Stretch | ~3300-3500 | ~3300-3500 |

| C=O (carbonyl) | Stretch, strong | N/A | ~1650-1700 |

| C=C (vinyl) | Stretch | ~1600-1650 | N/A |

| C=C (aromatic) | Stretch | ~1450-1600 | ~1450-1600 |

Identification of Characteristic Vibrational Modes (O-H, C=C(enol), C=O(keto), N-H)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the context of the keto-enol tautomerism of 4-aminoacetophenone, these techniques can distinguish between the two forms.

The keto form, 4-aminoacetophenone, exhibits a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, typically found in the range of 1650-1680 cm⁻¹. Data from the NIST Chemistry WebBook shows a prominent peak for 4'-aminoacetophenone at 1679 cm⁻¹, which is indicative of the C=O stretch. nist.gov The N-H stretching vibrations of the primary amine group are also clearly visible as a pair of bands in the region of 3200-3500 cm⁻¹. chegg.com

Conversely, the enol tautomer, this compound, would lack the characteristic C=O absorption. Instead, its IR spectrum would be defined by a broad O-H stretching band for the enolic hydroxyl group, typically appearing between 3200 and 3600 cm⁻¹. Additionally, a new band corresponding to the C=C(enol) stretching vibration would emerge, usually in the 1620-1680 cm⁻¹ region. purdue.edu The N-H stretching vibrations of the amino group would be present in both tautomers.

| Vibrational Mode | Functional Group | Tautomer | Typical Wavenumber (cm⁻¹) | Observed Wavenumber for 4-Aminoacetophenone (cm⁻¹) |

|---|---|---|---|---|

| C=O Stretch | Carbonyl | Keto | 1650-1680 | 1679 nist.govchegg.com |

| O-H Stretch | Hydroxyl | Enol | 3200-3600 (broad) | N/A |

| C=C Stretch | Enol double bond | Enol | 1620-1680 | N/A |

| N-H Stretch | Amine | Both | 3200-3500 (two bands) | ~3216, ~3410 chegg.com |

Probing Intramolecular Hydrogen Bonding Effects and Intermolecular Interactions

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N, O) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions significantly influence the compound's conformation and spectroscopic properties.

Intramolecular hydrogen bonding, for instance between the enolic -OH group and the nitrogen of the amino group, can be probed using ¹H NMR spectroscopy. mdpi.com The formation of such a bond typically causes the hydroxyl proton signal to shift downfield (to a higher ppm value). The magnitude of this shift can provide an empirical estimation of the hydrogen bond's energy. rsc.org Furthermore, the temperature coefficient of the OH proton's chemical shift can distinguish between intramolecularly and intermolecularly bonded protons; intramolecular bonds tend to show a smaller change in chemical shift with temperature.

In the solid state, intermolecular hydrogen bonds dictate the crystal packing. For example, in related structures, intermolecular N—H⋯O or N—H⋯S hydrogen bonds can link molecules into dimers or infinite chains. researchgate.netresearchgate.net These interactions cause shifts in the vibrational frequencies of the involved groups. For instance, the O-H stretching frequency in an IR spectrum will broaden and shift to a lower wavenumber upon hydrogen bond formation.

Weak hydrogen bonding, such as the OH/π interaction between a hydroxyl group and the π-electron system of the benzene (B151609) ring, also plays a role in conformational preference. Studies on the related compound 2-(4-aminophenyl)ethanol (B86761) have shown that the amino group can enhance this interaction by increasing the negative charge on the benzene ring. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Tautomeric State Assessment

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the extent of conjugation. The keto form, 4-aminoacetophenone, has a maximum absorption (λ_max) in ethanol (B145695) at 316 nm. nih.gov

The enol tautomer, this compound, is expected to have a different UV-Vis spectrum. The formation of the C=C double bond extends the conjugated π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to a longer wavelength) of the λ_max. This phenomenon allows UV-Vis spectroscopy to be used to assess the relative concentrations of the keto and enol forms in a solution at equilibrium.

Fluorescence spectroscopy can also be employed. A study on 2-(4-aminophenyl)ethanol using laser-induced fluorescence (LIF) excitation revealed multiple conformers and provided information on the effects of the amino group on the molecule's electronic structure. nih.govacs.org Similar techniques could be applied to study the electronic properties of this compound, with the expectation that the extended conjugation in the enol form would influence its fluorescence emission spectrum compared to the keto tautomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and structural features of a compound. Both this compound and its keto tautomer, 4-aminoacetophenone, have the same molecular formula (C₈H₉NO) and therefore the same monoisotopic mass of approximately 135.068 g/mol . nist.govnih.gov

Electron ionization (EI) mass spectrometry of 4-aminoacetophenone typically shows a prominent molecular ion peak (M⁺) at m/z 135. A major fragmentation pathway involves the cleavage of the methyl group, resulting in a strong peak at m/z 120 due to the formation of the [M-CH₃]⁺ acylium ion. This is a characteristic fragmentation for acetophenone (B1666503) derivatives. chegg.com Another significant fragment can be observed at m/z 92.

| m/z | Proposed Fragment | Tautomer |

|---|---|---|

| 135 | [M]⁺ (Molecular Ion) | Both |

| 120 | [M - CH₃]⁺ | Keto |

| 92 | [C₆H₆N]⁺ | Both |

While the initial molecular ion is the same for both tautomers, their fragmentation patterns under certain MS conditions could potentially differ, offering a way to distinguish them.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. For a compound with the formula C₈H₉NO, the calculated exact mass is 135.068413911 Da. nih.gov HRMS can confirm this composition, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. This is a critical step in the identification and characterization of the compound.

X-Ray Diffraction for Solid-State Structure Elucidation of Stable Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. Due to the inherent instability of many simple enols, it is often challenging to obtain a crystal suitable for single-crystal X-ray diffraction. Therefore, researchers often study stable derivatives to understand the structural aspects of the enol system. nih.gov

For instance, converting the enol's hydroxyl group into an enol ether or enol ester can "lock" the molecule in the enol configuration, allowing for crystallization and structural analysis. The resulting data would provide precise bond lengths, bond angles, and information about the planarity of the enol system and its conformation relative to the aminophenyl group.

Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline material of stable derivatives. For example, PXRD data has been reported for 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, confirming its crystal system and space group. researchgate.net Such analyses are crucial for identifying crystalline phases and ensuring sample purity. While not a direct study of this compound, the structural elucidation of its stable derivatives provides invaluable insight into the geometric preferences and solid-state interactions of the underlying enol framework. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Enolic Hydroxyl Group

The hydroxyl group of an enol is known to exhibit dual reactivity, acting as both a nucleophile and an acid. In 1-(4-aminophenyl)ethen-1-ol, the oxygen atom possesses lone pairs of electrons that can attack electrophilic centers. The acidity of the enolic proton is also a key characteristic, allowing for deprotonation to form a highly nucleophilic enolate anion.

The reactivity of the hydroxyl group can be compared to that of other hydroxyl-containing compounds, such as phenols and aliphatic alcohols. The enolic hydroxyl group is generally more acidic than that of a typical alcohol due to resonance stabilization of the resulting enolate.

Acylation and Etherification: The enolic hydroxyl group can undergo acylation with acyl halides or anhydrides to form enol esters. Similarly, etherification reactions are possible, for instance, with alkyl halides under basic conditions.

Protonation: In acidic media, the hydroxyl group can be protonated to form an oxonium ion, which is a key step in the acid-catalyzed tautomerization to the keto form.

| Compound Type | Typical pKa Range | Factors Influencing Acidity |

|---|---|---|

| Enol (e.g., this compound) | 10-12 | Resonance stabilization of the conjugate base (enolate). |

| Phenol | ~10 | Resonance stabilization of the phenoxide ion. |

| Aliphatic Alcohol | 16-18 | Inductive effects of the alkyl group. |

Reactions Involving the Carbon-Carbon Double Bond of the Enol Moiety

The carbon-carbon double bond in this compound is electron-rich and therefore susceptible to attack by electrophiles. The presence of the hydroxyl and aminophenyl groups, both of which are electron-donating, further enhances the nucleophilicity of the double bond.

Halogenation: The enol can react with halogens, such as bromine or chlorine, to undergo electrophilic addition to the double bond. This reaction is often rapid and can proceed without a catalyst.

Michael Addition: As a nucleophile, the enol can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions: The electron-rich double bond can potentially participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienophiles.

Role of the Aminophenyl Group in Modulating Reactivity and Tautomerism

The 4-aminophenyl group plays a crucial role in the reactivity and tautomeric equilibrium of this compound. The amino group is a strong electron-donating group through resonance, which has several significant effects:

Increased Nucleophilicity: The electron-donating nature of the aminophenyl group increases the electron density of the enol double bond, making it more nucleophilic and reactive towards electrophiles.

Stabilization of the Enol Tautomer: The extended conjugation provided by the aminophenyl group can stabilize the enol form relative to the keto tautomer. This stabilization effect can shift the keto-enol equilibrium more towards the enol side compared to simple alkyl-substituted enols. libretexts.org

Influence on Acidity and Basicity: The amino group can be protonated under acidic conditions, which would alter the electronic properties of the aromatic ring and subsequently the reactivity of the enol.

| Property | Effect of the 4-Aminophenyl Group | Consequence |

|---|---|---|

| Nucleophilicity of the C=C bond | Increased electron density | Enhanced reactivity towards electrophiles. |

| Keto-Enol Equilibrium | Potential stabilization of the enol form | Higher relative concentration of the enol tautomer. |

| Acidity of the Enolic OH | Minor electronic influence | Subtle changes in pKa compared to unsubstituted analogs. |

Electrophilic and Nucleophilic Reactions of the Enol and its Tautomers

Both the enol (this compound) and its keto tautomer (1-(4-aminophenyl)ethanone) can exhibit electrophilic and nucleophilic behavior.

Enol as a Nucleophile: The enol form is a potent nucleophile, with the α-carbon being the primary site of attack. This allows for reactions such as α-alkylation and α-acylation. youtube.com

Keto Form as an Electrophile: The carbonyl carbon of the keto tautomer is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds.

Keto Form as a Nucleophile (via Enolate): In the presence of a base, the keto form can be deprotonated at the α-carbon to form an enolate, which is a strong nucleophile. libretexts.org

Reaction Mechanisms of Transformations Involving this compound or its Tautomers

The transformations of this compound and its keto tautomer are governed by well-established reaction mechanisms, primarily keto-enol tautomerism, which can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Tautomerism:

Protonation of the carbonyl oxygen of the keto form to generate an oxonium ion.

Deprotonation of the α-carbon by a weak base (e.g., water) to form the enol. libretexts.orgyoutube.com

Base-Catalyzed Tautomerism:

Deprotonation of the α-carbon of the keto form by a base to yield a resonance-stabilized enolate anion.

Protonation of the enolate oxygen by a proton source (e.g., water) to give the enol. youtube.comyoutube.com

The mechanisms for electrophilic attack on the enol typically involve the initial attack of the electron-rich double bond on the electrophile, followed by deprotonation to regenerate a stable aromatic system or a carbonyl group.

Derivatization Strategies for Functionalization and Precursors to Advanced Chemical Systems

The versatile reactivity of this compound and its keto tautomer allows for a wide range of derivatization strategies, making it a valuable precursor for more complex molecules.

Functionalization of the Amino Group: The primary amino group can be readily acylated, alkylated, or diazotized to introduce a variety of functional groups. For example, acylation with various acid chlorides can produce a library of amide derivatives. researchgate.net

Modification of the Enol/Keto Moiety: The enol can be trapped as an enol ether or enol ester, which can then undergo further reactions. The keto form can be converted to oximes, hydrazones, or imines.

Synthesis of Heterocycles: The bifunctional nature of this compound (amino group and the enol/keto functionality) makes it an excellent starting material for the synthesis of various heterocyclic systems, such as quinolines, indoles, and benzodiazepines.

| Reaction Site | Reagent | Product Type |

|---|---|---|

| Amino Group | Acyl chloride | Amide |

| Amino Group | Alkyl halide | Secondary/Tertiary Amine |

| Enolic Hydroxyl | Silyl chloride | Silyl enol ether |

| α-Carbon (via enolate) | Alkyl halide | α-Alkylated ketone |

| Carbonyl Group (keto form) | Hydroxylamine | Oxime |

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Synthon in Complex Molecule Assembly

While direct applications of 1-(4-aminophenyl)ethen-1-ol as an isolated synthon are not extensively documented, its structural motifs are integral to the synthesis of various complex molecules, particularly heterocyclic compounds. The aminophenyl and ethenol fragments serve as key building blocks in retrosynthetic analysis. For instance, related compounds such as 1-(4-aminophenyl)ethan-1-one and its oxime derivative are widely used as starting materials for synthesizing a range of heterocyclic systems. uobaghdad.edu.iqresearchgate.net These precursors, which can be conceptually derived from the keto-enol tautomerism of this compound, undergo cyclization reactions to form five to seven-membered rings, including oxazepine, tetrazole, thiazolidinone, and pyrimidine (B1678525) derivatives. uobaghdad.edu.iqresearchgate.net

The synthesis of these heterocycles often involves the reaction of the amino group or the ketone (the keto tautomer of the enol) with various reagents. For example, Schiff bases derived from the ketone can react with anhydrides to form oxazepine derivatives, or with sodium azide (B81097) and thioglycolic acid to yield tetrazole and thiazolidinone compounds, respectively. uobaghdad.edu.iq This highlights the potential of the this compound structure as a latent synthon for the construction of diverse and complex molecular architectures.

Enol-Mediated Transformations in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The enol functionality is a key reactive intermediate in many MCRs, such as the Hantzsch and Biginelli reactions, which are used to synthesize dihydropyridines and dihydropyrimidinones, respectively. mdpi.com These heterocyclic scaffolds are of significant interest in medicinal chemistry.

While specific examples detailing the participation of this compound in MCRs are not prevalent in the literature, its enol structure suggests its potential as a substrate in such transformations. In a typical Hantzsch-type reaction, an enol or enolate reacts with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.com The aminophenyl group in this compound could potentially influence the reactivity and outcome of such reactions, leading to novel, functionalized dihydropyridine (B1217469) derivatives. Similarly, in a Biginelli-type reaction, the enol could condense with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. mdpi.com

The following table summarizes some well-known multicomponent reactions where enol intermediates play a crucial role.

| Multicomponent Reaction | Key Reactants | Product |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (or enol), Ammonia/Ammonium salt | Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound (or enol), Urea/Thiourea | Dihydropyrimidinones |

| Asinger Reaction | α-halo ketone, Sodium hydrosulfide, Aldehyde/Ketone, Ammonia | Thiazolines |

| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Elemental sulfur, Base | 2-Aminothiophenes |

Precursor for Advanced Organic Materials (e.g., specific polymer types as building blocks)

The bifunctional nature of this compound, possessing both an amino group and a vinyl alcohol (enol) moiety, makes it a promising candidate as a monomer or modifying agent for the synthesis of advanced organic materials. The vinyl group can participate in polymerization reactions, while the amino group provides a site for further functionalization or for imparting specific properties to the resulting polymer.

One area of potential application is in the modification of poly(vinyl alcohol) (PVA). PVA is a water-soluble, biocompatible polymer with numerous applications in the biomedical and pharmaceutical fields. orientjchem.orgacademicjournals.org Its hydroxyl groups can be chemically modified to alter its properties. academicjournals.orgresearchgate.net The aminophenyl group of this compound could be incorporated into the PVA backbone through copolymerization or grafting, introducing reactive amine functionalities. These amine groups could then be used to attach bioactive molecules, crosslink the polymer chains, or alter the polymer's solubility and thermal properties.

The table below illustrates potential polymer types that could be synthesized or modified using a monomer with the structural features of this compound.

| Polymer Type | Potential Role of this compound Moiety | Resulting Properties/Applications |

| Modified Poly(vinyl alcohol) | Comonomer or grafting agent | Introduction of amine functionality for crosslinking, drug conjugation, or pH-responsiveness. |

| Polyimides | Diamine monomer (after conversion of the enol) | High-performance polymers with excellent thermal and mechanical properties. |

| Epoxy Resins | Curing agent (utilizing the amino group) | Enhanced crosslink density and modified thermal and mechanical properties. |

Functionalization of Nanomaterials (e.g., graphene nanoplatelets) through Aminophenyl Moiety

The functionalization of nanomaterials, such as graphene and its derivatives, is crucial for improving their dispersibility and for tailoring their properties for specific applications. rsc.org The aminophenyl moiety present in this compound is well-suited for this purpose. The amino group can react covalently with functional groups on the surface of nanomaterials, such as carboxylic acid or epoxide groups on graphene oxide (GO). rsc.orgresearchgate.net

This covalent attachment of the aminophenyl group can significantly alter the surface properties of the nanomaterial. For example, it can improve the dispersion of graphene nanoplatelets in various solvents and polymer matrices, which is essential for the fabrication of high-performance composites. rsc.org The aromatic ring of the aminophenyl group can also engage in π-π stacking interactions with the graphene surface, providing an additional mode of non-covalent functionalization.

The functionalization process can be characterized by various analytical techniques, as summarized in the table below.

| Analytical Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of nitrogen from the amine groups on the nanomaterial surface. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic vibrational bands of the attached functional groups. |

| Raman Spectroscopy | Assesses the degree of functionalization and the structural integrity of the graphene lattice. |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material attached to the nanomaterial surface. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enol Generation and Functionalization

The controlled generation of enols or their corresponding enolates from carbonyl compounds is a cornerstone of organic synthesis. For 1-(4-Aminophenyl)ethen-1-ol, future research will likely focus on developing catalytic systems that can efficiently generate the enol form from 4-aminoacetophenone under mild conditions, allowing for its subsequent in situ functionalization.

Transition Metal Catalysis: Transition metal complexes are well-known to stabilize enol forms and catalyze their formation. acs.org Future work could explore various transition metals (e.g., rhodium, copper, palladium) to catalyze the tautomerization process. researchgate.netacs.org For instance, rhodium catalysts have been shown to enable the reductive generation of enolates from enones under hydrogenation conditions, a strategy that could be adapted for this system. nih.gov The development of chiral transition metal complexes could also pave the way for asymmetric functionalization of the enol, leading to enantiomerically enriched products. msu.edu

Organocatalysis: Metal-free organocatalysis presents a green and sustainable alternative for enol generation. Chiral amines, Brønsted acids, or hydrogen-bond donors could be investigated for their ability to catalyze the keto-enol tautomerization of 4-aminoacetophenone. These catalysts can activate the substrate and facilitate proton transfer, creating a transient population of the enol for subsequent reactions. khanacademy.org

Future research in this area would involve screening a library of catalysts, optimizing reaction conditions, and elucidating the catalytic mechanisms to achieve high efficiency and selectivity.

Table 1: Potential Catalytic Systems for this compound Generation

| Catalyst Type | Specific Examples | Potential Advantages |

|---|---|---|

| Transition Metal Catalysts | Rhodium(I) complexes, Copper(II)-Tol-BINAP, Palladium(0) complexes | High efficiency, potential for asymmetric induction, stabilization of enol intermediates. nih.govmsu.edusemanticscholar.org |

| Organocatalysts | Chiral Brønsted acids, Proline derivatives, Chiral amines | Metal-free, environmentally benign, high stereoselectivity. |

| Photocatalysis | Ruthenium or Iridium complexes | Mild reaction conditions, generation of radical intermediates for novel reactivity. |

In Situ Spectroscopic Monitoring of Enol Tautomerism and Reactivity

Due to the presumed transient nature of this compound, its direct observation and characterization require sophisticated analytical techniques capable of real-time monitoring. rsc.org Future studies will be heavily reliant on in situ spectroscopy to understand the kinetics and thermodynamics of the keto-enol tautomerism and to monitor the reactivity of the enol form.

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. By integrating NMR with flow systems (FlowNMR), it is possible to monitor reactions in real-time. rsc.orgyoutube.com This technique could be employed to detect the formation of this compound as it is generated in a continuous flow reactor, providing crucial data on its concentration, stability, and subsequent conversion. youtube.com

Time-Resolved Infrared and UV-Vis Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and UV-Visible spectroscopy can provide real-time information about changes in chemical bonding and electronic structure during a reaction. perkinelmer.commdpi.com Stopped-flow instruments coupled with these spectroscopic methods can be used to study the rapid kinetics of the enol formation and its reactions on very short timescales. perkinelmer.com The distinct C=C and O-H vibrational modes of the enol, as well as its unique UV-Vis absorption spectrum, would serve as diagnostic markers.

These advanced spectroscopic methods will be indispensable for building a comprehensive kinetic and mechanistic understanding of reactions involving this compound.

Table 2: Spectroscopic Techniques for In Situ Monitoring

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| FlowNMR | Real-time concentration of reactants, intermediates, and products; structural information. | Direct detection and quantification of the enol tautomer in a flow system. youtube.com |

| FT-IR Spectroscopy | Changes in vibrational modes (e.g., C=O, C=C, O-H). | Monitoring the disappearance of the ketone and the appearance of the enol. perkinelmer.com |

| UV-Vis Spectroscopy | Changes in electronic transitions and conjugation. | Detecting the formation of the conjugated enol system. mdpi.com |

| Raman Spectroscopy | Complementary vibrational information to IR, less interference from polar solvents. | In situ analysis of reaction mixtures in aqueous or protic media. mdpi.com |

Computational Design of Stable Enol Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding molecular structure, stability, and reactivity. orientjchem.org This approach can be used to guide the experimental exploration of this compound and its derivatives.

Stability and Tautomeric Equilibrium: DFT calculations can be used to determine the relative thermodynamic stabilities of the keto and enol tautomers. comporgchem.comresearchgate.net By calculating parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and the tautomeric equilibrium constant (Keq), researchers can predict the prevalence of the enol form under various conditions. researchgate.net The effect of solvents can also be modeled using continuum solvent models to understand how the environment influences the tautomeric equilibrium. orientjchem.orgresearchgate.net

Design of Stable Derivatives: A key future direction will be the computational design of derivatives of this compound with enhanced stability. By systematically introducing different substituent groups on the phenyl ring or at the vinyl position, it is possible to computationally screen for derivatives where the enol form is significantly stabilized through electronic effects (e.g., extended conjugation) or steric hindrance. rsc.orgstackexchange.com These theoretical predictions can then guide synthetic efforts, saving significant time and resources.

Table 3: Key Parameters from Computational (DFT) Studies

| Parameter | Significance |

|---|---|

| Relative Energies (ΔE, ΔH, ΔG) | Predicts the relative stability of keto vs. enol tautomers. orientjchem.org |

| Tautomeric Equilibrium Constant (Keq) | Quantifies the position of the tautomeric equilibrium. |

| Activation Energy Barrier (Ea) | Determines the kinetic barrier for interconversion between tautomers. acs.org |

| Natural Bond Orbital (NBO) Analysis | Provides insight into electronic delocalization and stabilizing interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts the reactivity and potential reaction pathways of the enol. |

Exploration of this compound in Flow Chemistry and Microreactor Systems

Given that simple enols are often unstable, flow chemistry and microreactor technology offer an ideal platform for their study and utilization. okayama-u.ac.jpnih.gov These technologies provide significant advantages over traditional batch chemistry for handling reactive intermediates. interchim.comacs.org

Enhanced Control and Safety: Microreactors offer superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. mit.eduresearchgate.net This level of control is critical for managing the formation of a transient species like this compound, potentially suppressing decomposition or side reactions. nih.gov The small reactor volumes inherent to these systems also enhance safety when dealing with potentially unstable intermediates. interchim.comchemicalindustryjournal.co.uk

Telescoped Synthesis: A major advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a continuous sequence without isolating intermediates. wikipedia.org this compound could be generated in a first microreactor and immediately channeled into a second reactor to react with an electrophile. This approach minimizes the lifetime of the unstable enol, maximizing the yield of the desired product. nih.gov This is particularly useful for pharmaceutical ingredient manufacturing. syrris.comacs.org

Future research will focus on designing integrated microreactor systems for the generation and immediate consumption of this compound, enabling its use in multi-step syntheses that would be challenging or impossible in batch reactors. rsc.orgntnu.no

Table 4: Advantages of Flow Chemistry for Studying this compound

| Feature | Benefit |

|---|---|

| Precise Control | Accurate management of temperature, pressure, and residence time. researchgate.net |

| Rapid Mixing & Heat Transfer | Minimizes side reactions and improves reaction selectivity. |

| Enhanced Safety | Small reaction volumes reduce the risks associated with unstable intermediates. interchim.com |

| Automation & Optimization | Allows for high-throughput screening of reaction conditions. mit.educhemistryworld.com |

| Telescoped Reactions | In situ generation and immediate use of the enol without isolation. wikipedia.org |

Bio-inspired Approaches to Enol Stabilization and Reactivity

Nature provides elegant solutions for controlling reactive intermediates. Enzymes, for example, create precisely defined active sites that can stabilize high-energy species. acs.org Bio-inspired and biomimetic approaches could offer novel strategies for stabilizing this compound.

Enzymatic and Biomimetic Catalysis: Enzymes such as isomerases and aldolases expertly manage enol and enolate intermediates. libretexts.orgnih.govlibretexts.org Future research could explore the use of engineered enzymes or "synzymes" (synthetic enzyme mimics) to catalyze the formation of this compound and control its subsequent reactions. acs.org These catalysts could provide a pocket-like environment that protects the enol from the bulk solvent and selectively orients it for a specific reaction. nih.gov

Supramolecular Encapsulation: Host-guest chemistry could be employed to stabilize the enol form. Macrocyclic hosts like cyclodextrins or calixarenes could encapsulate this compound, shielding it from external reagents and preventing its rapid tautomerization back to the keto form. This stabilization within a supramolecular cavity could allow for its characterization and potentially modulate its reactivity.

These bio-inspired strategies represent a frontier in the study of reactive intermediates, aiming to replicate the remarkable efficiency and selectivity of biological systems in a synthetic context. iupac.orgresearchgate.netnih.gov

Table 5: Bio-inspired Strategies for Enol Stabilization

| Approach | Mechanism of Stabilization | Potential Outcome |

|---|---|---|

| Biomimetic Catalysis | Creation of an artificial active site that binds and stabilizes the transition state for enol formation. researchgate.net | Catalytic generation and selective functionalization of the enol. |

| Enzyme Engineering | Modification of existing enzymes (e.g., aldolases) to accept 4-aminoacetophenone as a substrate. | Enantioselective synthesis of chiral products derived from the enol. |

| Host-Guest Chemistry | Encapsulation of the enol within the cavity of a macrocyclic host molecule. | Increased lifetime of the enol, allowing for characterization and controlled reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.